![molecular formula C12H18N2O2 B2971925 Tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate CAS No. 2248417-81-2](/img/structure/B2971925.png)
Tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically a tert-butyl ester and an amino group-containing pyridine derivative. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate consists of a pyridine ring with a tert-butyl ester group at position 3 and an amino group at position 6. The tert-butyl group contributes to the compound’s lipophilicity and stability. The overall three-dimensional arrangement influences its chemical properties and interactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and amidation reactions. Its reactivity depends on the functional groups present, and it can serve as a precursor for the synthesis of other compounds. Researchers have explored its use as a reagent in chemoselective transformations .
properties
IUPAC Name |
tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7-6-9(13)14-8(2)10(7)11(15)16-12(3,4)5/h6H,1-5H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZUAUQXHCERCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC(C)(C)C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate |
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